

# Application Notes and Protocols: Indium-Catalyzed Chlorination of Alcohols

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## Compound of Interest

Compound Name: *Chlorodimethylsilane*

Cat. No.: *B094632*

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This document provides detailed application notes and protocols for the indium-catalyzed chlorination of alcohols using **chlorodimethylsilane**. This method offers a mild and selective alternative to traditional chlorination reagents, which often require harsh conditions and can be incompatible with sensitive functional groups.<sup>[1][2]</sup>

## Introduction

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. Traditional methods often employ reagents like thionyl chloride or phosphorus pentachloride, which can lead to undesired side reactions, particularly with acid-sensitive substrates.<sup>[1][2]</sup> The indium(III) chloride (InCl<sub>3</sub>)-catalyzed reaction with **chlorodimethylsilane** (HSiMe<sub>2</sub>Cl) in the presence of benzil presents a significant advancement, allowing for the efficient and selective chlorination of secondary, tertiary, and benzylic alcohols under neutral conditions.<sup>[1][3]</sup> Notably, this system exhibits high selectivity for tertiary alcohols over primary alcohols.<sup>[1]</sup> In the absence of benzil, the reaction proceeds through a reductive dehydroxyhydration pathway.<sup>[1][4]</sup>

## Key Advantages

- **Mild Reaction Conditions:** The reaction proceeds under neutral conditions, avoiding the use of strong acids.<sup>[1]</sup>

- High Selectivity: Demonstrates excellent selectivity for secondary and tertiary alcohols.[1][3]
- Functional Group Tolerance: Compatible with a range of functional groups that are often sensitive to traditional chlorinating agents.[3]
- Avoidance of HCl Byproduct: This method does not generate HCl, thus preventing acid-catalyzed side reactions.[1][2]

## Reaction Mechanism

The reaction is proposed to proceed through the formation of a chlorosilyl ether intermediate. The indium(III) chloride catalyst activates the alcohol, facilitating the reaction with **chlorodimethylsilane**. Benzil plays a crucial role in preventing the reduction of the alcohol and promoting the chlorination pathway.[1][2] The mechanism is thought to involve a carbocation intermediate, as evidenced by the rearrangement of certain substrates.[2]

## Experimental Protocols

### General Procedure for Chlorination of Alcohols

This protocol is adapted from the work of Yasuda, M., Yamasaki, S., Onishi, Y., & Baba, A. (2004).[5]

Materials:

- Indium(III) chloride ( $\text{InCl}_3$ )
- Benzil
- Alcohol substrate
- **Chlorodimethylsilane** ( $\text{HSiMe}_2\text{Cl}$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or 1,2-dichloroethane (for reactions at 80 °C)
- Aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Ethyl acetate ( $\text{EtOAc}$ )

- Magnesium sulfate ( $\text{MgSO}_4$ )
- Nitrogen gas ( $\text{N}_2$ )

Procedure:

- To a reaction vessel under a nitrogen atmosphere, add  $\text{InCl}_3$  (0.1 mmol), benzil (2.0 mmol), and the alcohol substrate (2.0 mmol).
- Add the appropriate solvent (4.0 mL of dichloromethane for room temperature reactions or dichloroethane for reactions at 80 °C).
- Add **chlorodimethylsilane** (2.2 mmol) to the mixture.
- Stir the reaction mixture at the desired temperature (room temperature or 80 °C) for the appropriate time (see tables below for specific examples).
- Upon completion, pour the reaction mixture into an aqueous  $\text{NaHCO}_3$  solution (50 mL).
- Extract the product with ethyl acetate (50 mL).
- Dry the organic layer over  $\text{MgSO}_4$  and concentrate in vacuo to obtain the crude product.
- Purify the product by appropriate methods (e.g., column chromatography, distillation).

## Data Presentation

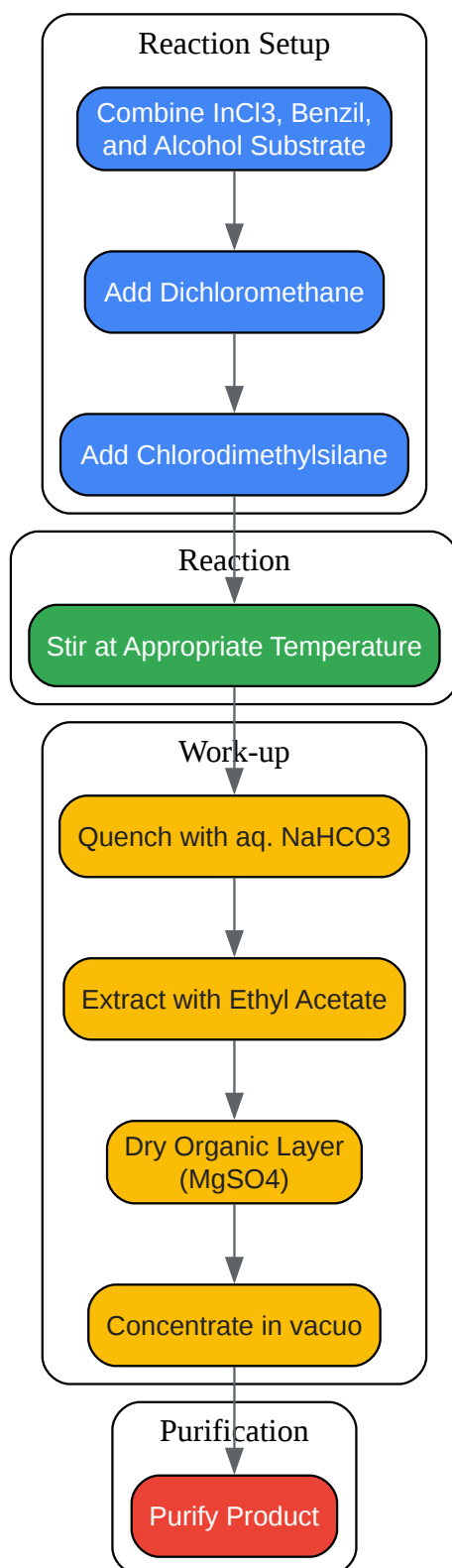
### Table 1: Chlorination of Various Alcohols[2][5]

Entry	Alcohol Substrate	Temp (°C)	Time (h)	Product	Yield (%)
1	1-Phenylethanol	RT	18	1-Chloro-1-phenylethane	95
2	Cyclohexanol	80	18	Chlorocyclohexane	88
3	2-Adamantanol	80	18	2-Chloroadamantane	93
4	1-Adamantanol	RT	1	1-Chloroadamantane	99
5	(-)-Menthol	80	18	(+)-Menthyl chloride	85
6	Benzyl alcohol	RT	18	Benzyl chloride	92
7	4-Methoxybenzyl alcohol	RT	18	4-Methoxybenzyl chloride	95
8	4-Nitrobenzyl alcohol	RT	18	4-Nitrobenzyl chloride	89

**Table 2: Competitive Chlorination[5]**

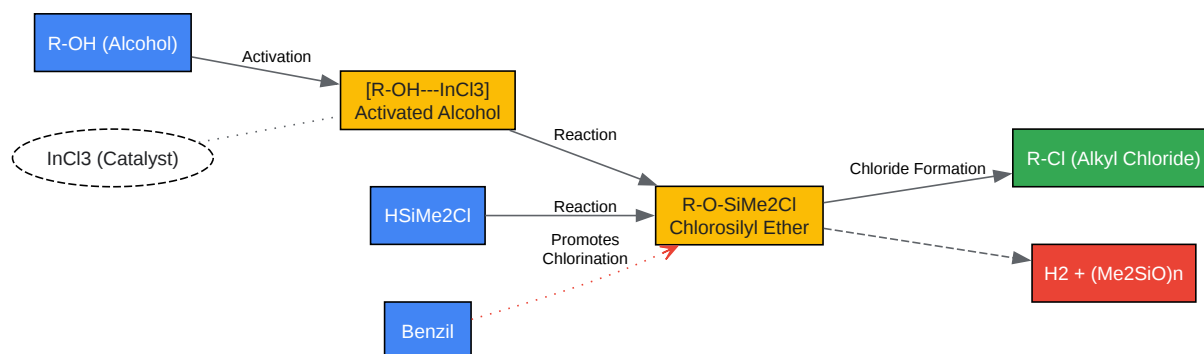
Entry	Substrates (1:1)	Product(s) and Yield(s)
1	1-Adamantanol and 1-Hexanol	1-Chloroadamantane (90%) and recovered 1-Hexanol (93%)

## Visualizations



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Caption: General experimental workflow for the indium-catalyzed chlorination of alcohols.



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Caption: Proposed reaction pathway for the indium-catalyzed chlorination of alcohols.

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## References

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